N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide, also known as VU0424238, is a compound identified as a negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGlu5). This compound has been selected for clinical evaluation due to its potential therapeutic applications in treating various psychiatric and neurodegenerative disorders. Preclinical studies suggest that it exhibits significant selectivity for mGlu5 over other metabotropic glutamate receptors, with a binding affinity characterized by a value of 4.4 nM .
The compound is classified under picolinamides, which are a class of compounds known for their biological activity. The discovery and characterization of N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide were detailed in a publication by Felts et al., emphasizing its role as a negative allosteric modulator . The compound is cataloged under the CAS number 1396337-04-4 and has been associated with various research initiatives aimed at exploring its pharmacological properties .
The synthesis of N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide involves several key steps that mirror established synthetic routes for similar compounds. The process typically includes:
Technical details regarding the synthesis can be found in studies that describe kilogram-scale production techniques, which are crucial for clinical trial preparations .
The molecular formula of N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide is . Its structure features a complex arrangement that includes:
This structural configuration contributes to its specificity and activity towards mGlu5 receptors.
N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide participates in several chemical reactions typical of negative allosteric modulators:
These reactions are critical for understanding how the compound modulates receptor activity and influences downstream signaling pathways.
The mechanism of action for N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide involves:
Studies indicate that this compound achieves approximately 50% occupancy at therapeutic doses, demonstrating its potential effectiveness in clinical settings .
N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide exhibits several notable physical and chemical properties:
These properties are crucial for determining its formulation and delivery in therapeutic applications.
N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide is primarily investigated for its potential applications in:
The ongoing research into this compound aims to elucidate its full therapeutic potential and establish its efficacy through clinical trials .
CAS No.: 18395-92-1
CAS No.: 13561-08-5
CAS No.: 18252-46-5
CAS No.: 499-09-2
CAS No.: 20937-86-4